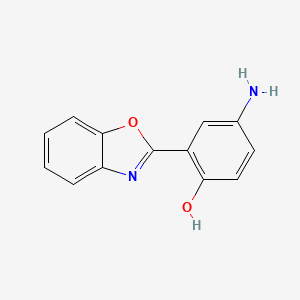

4-Amino-2-benzooxazol-2-yl-phenol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-amino-2-(1,3-benzoxazol-2-yl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2O2/c14-8-5-6-11(16)9(7-8)13-15-10-3-1-2-4-12(10)17-13/h1-7,16H,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVPMCQUVQZEYKJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(O2)C3=C(C=CC(=C3)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide on the Physicochemical Properties of 4-Amino-2-benzooxazol-2-yl-phenol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known physicochemical properties of the fluorescent compound 4-Amino-2-benzooxazol-2-yl-phenol (CAS No: 62129-02-6). Due to a notable lack of experimentally derived data in publicly accessible literature, this document primarily presents computed properties and contextualizes them with available information on analogous benzoxazole derivatives. This guide also explores the potential biological activities of this compound by examining the signaling pathways modulated by structurally related molecules. Detailed experimental protocols for the determination of key physicochemical parameters and general synthetic routes for benzoxazole derivatives are also provided to facilitate further research.

Introduction

Physicochemical Properties

Comprehensive experimental data for the physicochemical properties of this compound are not available in the cited literature. The following tables summarize the basic identifiers and computed physicochemical properties for the target compound, alongside experimental data for structurally related analogs for comparative purposes.

Compound Identification

| Identifier | Value |

| IUPAC Name | 4-amino-2-(1,3-benzoxazol-2-yl)phenol[2] |

| CAS Number | 62129-02-6 |

| Molecular Formula | C₁₃H₁₀N₂O₂ |

| Molecular Weight | 226.23 g/mol [2] |

| Canonical SMILES | C1=CC=C2C(=C1)N=C(O2)C3=C(C=CC(=C3)N)O[2] |

| InChI Key | JVPMCQUVQZEYKJ-UHFFFAOYSA-N[2] |

Computed Physicochemical Data

The following data for this compound has been computationally predicted and is provided by PubChem.

| Property | Computed Value |

| XLogP3 | 2.4 |

| Hydrogen Bond Donor Count | 2 |

| Hydrogen Bond Acceptor Count | 4 |

| Rotatable Bond Count | 1 |

| Exact Mass | 226.074227566 Da |

| Topological Polar Surface Area | 72.3 Ų |

| Heavy Atom Count | 17 |

| Formal Charge | 0 |

| Complexity | 274 |

Source: PubChem CID 721870[2]

Physicochemical Data of Analogous Compounds

For contextual understanding, the following table presents available data for related benzoxazole derivatives. It is crucial to note that these values are not directly transferable to this compound but can offer insights into the expected range of properties for this class of compounds.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | LogP |

| 4-amino-2-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenol | C₁₅H₁₄N₂O₂ | 254.29 | Not Available | 4.0227[3] |

| 2-(1,3-benzoxazol-2-yl)-4-{[(2-chlorophenyl)methylidene]amino}phenol | C₂₀H₁₃ClN₂O₂ | 348.79 | Not Available | 5.7926[1] |

| 2-(1,3-benzoxazol-2-yl)-4-({[4-(benzyloxy)phenyl]methylidene}amino)phenol | C₂₇H₂₀N₂O₃ | 420.47 | Not Available | 6.3898[4] |

| 4-(Benzoxazol-2-yl)phenyl 3-((3-chloro-1,4-naphthoquinon-2-yl)amino)phenyl sulfate | C₂₉H₁₇ClN₂O₇S | 572.98 | 177.5–179.5 | Not Available |

Potential Biological Activity and Signaling Pathways

While no specific studies on the biological activity of this compound were identified, a structurally similar compound, 4-Amino-2-(5-chloro-1,3-benzoxazol-2-yl)phenol , has been reported to modulate key cellular signaling pathways. This chlorinated analog is known to activate the Nrf2 pathway , which upregulates antioxidant genes, and to inhibit the NF-κB pathway , which is involved in inflammatory responses.[5] Given the structural similarity, it is plausible that this compound may exhibit similar activities. The following diagrams illustrate these potential signaling pathways.

Nrf2 Activation Pathway (Hypothesized)

Caption: Hypothesized activation of the Nrf2 antioxidant pathway.

NF-κB Inhibition Pathway (Hypothesized)

Caption: Hypothesized inhibition of the NF-κB inflammatory pathway.

Crosstalk between Nrf2 and NF-κB Pathways

The Nrf2 and NF-κB signaling pathways are known to have intricate crosstalk, where the activation of one can influence the other.[6][7][8][9][10] This interaction is crucial for maintaining cellular homeostasis.

Caption: Crosstalk between the Nrf2 and NF-κB signaling pathways.

Experimental Protocols

While specific experimental details for this compound are not published, the following are general and standard protocols for determining the key physicochemical properties of a novel compound.

Synthesis of this compound

A general method for the synthesis of 2-substituted benzoxazoles involves the condensation of a 2-aminophenol with a carboxylic acid or its derivative.[11] For the target compound, a plausible route would be the reaction of 2,4-diaminophenol with a suitable benzoic acid derivative, or the reaction of 4-amino-2-hydroxybenzoic acid with 2-aminophenol, often in the presence of a condensing agent like polyphosphoric acid (PPA) and heat.[11]

General Procedure:

-

A mixture of the appropriate 2-aminophenol derivative and the carboxylic acid is heated in a dehydrating agent such as polyphosphoric acid or Eaton's reagent.

-

The reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled and poured into ice water.

-

The precipitated solid is filtered, washed with water and a dilute base (e.g., sodium bicarbonate solution) to remove unreacted acidic starting materials.

-

The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol, acetone) or by column chromatography.

Determination of Melting Point

The melting point can be determined using a standard melting point apparatus.

Procedure:

-

A small amount of the purified, dry crystalline solid is packed into a capillary tube.

-

The capillary tube is placed in a melting point apparatus.

-

The temperature is raised at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

The temperature range from the appearance of the first liquid drop to the complete melting of the solid is recorded as the melting point.

Determination of Solubility

Solubility can be determined in various solvents, including water and organic solvents relevant to biological and pharmaceutical applications.

Procedure (Shake-Flask Method):

-

An excess amount of the compound is added to a known volume of the solvent in a sealed flask.

-

The flask is agitated at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

The suspension is then filtered or centrifuged to remove the undissolved solid.

-

The concentration of the compound in the saturated solution is determined using a suitable analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

Determination of pKa

The acid dissociation constant (pKa) can be determined by potentiometric titration or UV-Vis spectrophotometry.

Procedure (Potentiometric Titration):

-

A known concentration of the compound is dissolved in a suitable solvent (often a co-solvent system like water-methanol if aqueous solubility is low).

-

The solution is titrated with a standardized solution of a strong acid or base.

-

The pH of the solution is monitored throughout the titration using a calibrated pH meter.

-

The pKa is determined from the half-equivalence point of the titration curve.

Determination of LogP (Octanol-Water Partition Coefficient)

LogP is a measure of the lipophilicity of a compound and can be determined by the shake-flask method.

Procedure:

-

A solution of the compound at a known concentration is prepared in either n-octanol or water.

-

Equal volumes of n-octanol and water (pre-saturated with each other) are added to a flask containing the compound.

-

The mixture is shaken vigorously to allow for partitioning between the two phases and then allowed to separate.

-

The concentration of the compound in both the n-octanol and water phases is determined by a suitable analytical method (e.g., UV-Vis, HPLC).

-

The LogP is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Conclusion

This compound is a compound of interest with potential applications stemming from its fluorescent properties and the established biological activities of the benzoxazole scaffold. This guide highlights the significant gap in the experimental characterization of its physicochemical properties, a critical step for its advancement in any research or development pipeline. The provided computational data serves as a preliminary reference, and the outlined experimental protocols offer a clear path for future empirical studies. Furthermore, the exploration of potential signaling pathway modulation, based on a closely related analog, suggests promising avenues for biological investigation. It is imperative that future work focuses on the experimental determination of these fundamental properties to fully unlock the potential of this molecule.

References

- 1. Compound 2-(1,3-benzoxazol-2-yl)-4-{[(2-chlorophenyl)methylidene]amino}phenol -... [chemdiv.com]

- 2. 4-Amino-2-(1,3-benzoxazol-2-yl)phenol | C13H10N2O2 | CID 721870 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Compound 4-amino-2-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenol - Chemdiv [chemdiv.com]

- 4. Compound 2-(1,3-benzoxazol-2-yl)-4-({[4-(benzyloxy)phenyl]methylidene}amino)phenol... [chemdiv.com]

- 5. Buy 4-Amino-2-(5-chloro-1,3-benzoxazol-2-yl)phenol | 293737-93-6 [smolecule.com]

- 6. Dissecting molecular cross-talk between Nrf2 and NF-κB response pathways | Semantic Scholar [semanticscholar.org]

- 7. portlandpress.com [portlandpress.com]

- 8. Frontiers | Dissecting the Crosstalk Between Nrf2 and NF-κB Response Pathways in Drug-Induced Toxicity [frontiersin.org]

- 9. Targeting Nrf2 and NF-κB Signaling Pathways in Cancer Prevention: The Role of Apple Phytochemicals | MDPI [mdpi.com]

- 10. The crosstalk between Nrf2 and NF-κB pathways in coronary artery disease: Can it be regulated by SIRT6? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. This compound synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide on the Core Mechanism of Action of 4-Amino-2-benzooxazol-2-yl-phenol and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

The benzoxazole scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3][4] This technical guide focuses on the mechanism of action of 4-Amino-2-benzooxazol-2-yl-phenol and its 5-chloro derivative. While specific primary literature on these exact compounds is limited, this document consolidates the available information and provides a broader context based on the well-established activities of analogous benzoxazole compounds. We will explore the purported mechanisms of action, including interactions with key enzymes and signaling pathways, and provide representative experimental protocols and data to guide further research and drug development efforts.

Introduction to this compound

This compound and its derivatives are synthetic organic compounds built upon the benzoxazole core. The parent compound, 4-Amino-2-(1,3-benzoxazol-2-yl)phenol (also known as 4APB), has been identified as a fluorescent molecule with applications in mycological studies. A notable derivative, 4-Amino-2-(5-chloro-1,3-benzoxazol-2-yl)phenol, has been reported to possess several distinct biological activities, positioning it as a compound of interest for further investigation.[5] This guide will delineate the known and purported mechanisms of action for these molecules.

Known and Purported Mechanisms of Action

4-Amino-2-(1,3-benzoxazol-2-yl)phenol (4APB)

The primary reported application of 4APB is in the study of fungal cell walls. It is a fluorescent compound that has been observed to induce morphological changes in the conidia of certain fungi, such as the transfer and swelling of their contents. This suggests an interaction with components of the fungal cell wall or membrane, although the precise molecular targets have not been fully elucidated. Its fluorescent properties are utilized for visualizing these interactions via fluorescence and epifluorescence microscopy.

4-Amino-2-(5-chloro-1,3-benzoxazol-2-yl)phenol

-

Modulation of Oxidative Stress Enzymes: The compound is suggested to interact with key antioxidant enzymes, catalase and superoxide dismutase, which may contribute to its potential to mitigate cellular oxidative damage.[5]

-

Inhibition of Cyclooxygenase-2 (COX-2): It is reported to be an inhibitor of COX-2, an enzyme pivotal in the inflammatory cascade responsible for the synthesis of pro-inflammatory mediators.[5]

-

Activation of the Nrf2 Signaling Pathway: The compound is claimed to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a master regulator of the antioxidant response that leads to the upregulation of a suite of protective genes.[5]

-

Inhibition of the NF-κB Signaling Pathway: It is also purported to inhibit the Nuclear Factor-kappa B (NF-κB) pathway, a critical signaling cascade in promoting inflammatory responses.[5]

Data Presentation: Biological Activities of Benzoxazole Derivatives

Due to the limited availability of quantitative data for the specific title compounds, the following tables summarize data for representative benzoxazole derivatives to illustrate the potential activities of this chemical class.

Table 1: COX-2 Inhibitory Activity of Representative Benzoxazole Derivatives

| Compound/Derivative | COX-2 IC50 (µM) | Selectivity Index (COX-1 IC50 / COX-2 IC50) | Reference |

| Methyl-2-amino benzoxazole carboxylate Tosylate | 11.5 (µg/ml) | Not Reported | [6] |

| 2-Amino benzoxazole-5-carbohydrazide Tosylate | 22.8 (µg/ml) | Not Reported | [6] |

| 2-Substituted Benzoxazole Derivative 3e | 0.57 | 242.4 | [7] |

| 2-Substituted Benzoxazole Derivative 3f | 0.61 | 186.8 | [7] |

Table 2: Antioxidant Activity of Representative Benzoxazole Derivatives

| Compound/Derivative | Assay | Antioxidant Activity (IC50 or % Inhibition) | Reference |

| Thieno[2',3':5,6]benzo[1,2-d]oxazole | DPPH Scavenging | 19.2% inhibition at 2.81 mM | [8] |

| 2-(2,4-dihydroxyphenyl)benzoxazole analog | DPPH Scavenging | Not specified | [9] |

| 4-(2,4-Difluorobenzylidene)-2-p-tolyloxazole-5(4H)-on | EROD Inhibition | 89% at 10⁻³ M | [10] |

Signaling Pathways and Proposed Interactions

Nrf2 Activation Pathway

The Nrf2 pathway is a primary cellular defense mechanism against oxidative stress. Under basal conditions, Nrf2 is sequestered in the cytoplasm by Keap1, which facilitates its degradation. Electrophilic compounds or oxidative stress can modify cysteine residues on Keap1, leading to the release of Nrf2. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) and drives the transcription of cytoprotective genes, including those for antioxidant enzymes.

NF-κB Inhibition Pathway

The NF-κB pathway is central to inflammatory responses. In its inactive state, NF-κB is held in the cytoplasm by the inhibitor of κB (IκB). Pro-inflammatory stimuli trigger a signaling cascade that leads to the phosphorylation and subsequent degradation of IκB, releasing NF-κB. The freed NF-κB then moves into the nucleus to activate the transcription of pro-inflammatory genes. Inhibition of this pathway can occur at multiple steps, including the prevention of IκB degradation.

Representative Experimental Protocols

The following are detailed, representative methodologies for key experiments based on studies of analogous compounds.

In Vitro COX-2 Inhibition Assay (Chromogenic Assay)

This protocol is adapted from methodologies used for evaluating novel COX-2 inhibitors.

Objective: To determine the 50% inhibitory concentration (IC50) of the test compound against human COX-2 enzyme.

Materials:

-

Human recombinant COX-2 enzyme

-

Reaction buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

-

Heme cofactor

-

Arachidonic acid (substrate)

-

N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD, chromogenic substrate)

-

Test compound (dissolved in DMSO)

-

Reference inhibitor (e.g., Celecoxib)

-

96-well microplate reader

Procedure:

-

Prepare solutions of the test compound and reference inhibitor at various concentrations in DMSO.

-

In a 96-well plate, add the reaction buffer, heme, and the COX-2 enzyme solution.

-

Add the test compound or reference inhibitor to the respective wells. Include a control well with DMSO only.

-

Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.

-

Add the chromogenic substrate, TMPD.

-

Initiate the reaction by adding the substrate, arachidonic acid.

-

Immediately measure the absorbance at 590 nm over time using a microplate reader. The rate of TMPD oxidation is proportional to the COX-2 activity.

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Nrf2 Activation Cellular Assay (Luciferase Reporter Assay)

This protocol is based on standard methods for assessing Nrf2 activation.[11][12]

Objective: To quantify the ability of the test compound to activate the Nrf2 signaling pathway in a cellular context.

Materials:

-

A stable cell line expressing a luciferase reporter gene under the control of an Antioxidant Response Element (ARE) promoter (e.g., HepG2-ARE-Luc).

-

Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics.

-

Test compound (dissolved in DMSO).

-

Positive control Nrf2 activator (e.g., sulforaphane).

-

Luciferase assay reagent (containing luciferin).

-

Luminometer.

Procedure:

-

Seed the ARE-luciferase reporter cells in a 96-well white, clear-bottom plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound or positive control for a specified period (e.g., 24 hours). Include a vehicle control (DMSO).

-

After the incubation period, lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.

-

Measure the luminescence signal using a luminometer.

-

Normalize the luciferase activity to a measure of cell viability (e.g., using a parallel MTT assay or a multiplexed viability assay) to account for any cytotoxic effects.

-

Express the results as fold induction of luciferase activity over the vehicle control.

-

Determine the EC50 value (the concentration that produces 50% of the maximal response).

NF-κB Inhibition Cellular Assay (Reporter Assay)

This protocol is a standard method for measuring the inhibition of NF-κB signaling.[13]

Objective: To determine the extent to which the test compound inhibits NF-κB transcriptional activity.

Materials:

-

A stable cell line expressing an NF-κB-dependent reporter (e.g., luciferase) (e.g., HEK293/NF-κB-luc).

-

Cell culture medium.

-

An NF-κB activator (e.g., Tumor Necrosis Factor-alpha, TNF-α).

-

Test compound (dissolved in DMSO).

-

Reference inhibitor.

-

Luciferase assay system.

-

Luminometer.

Procedure:

-

Plate the NF-κB reporter cells in a 96-well plate and culture overnight.

-

Pre-treat the cells with different concentrations of the test compound or reference inhibitor for 1-2 hours.

-

Stimulate the cells with an NF-κB activator (e.g., TNF-α) for a defined period (e.g., 6 hours). Include an unstimulated control.

-

Lyse the cells and measure the luciferase activity using a luminometer.

-

Calculate the percentage of inhibition of TNF-α-induced NF-κB activity for each concentration of the test compound.

-

Determine the IC50 value from the dose-response curve.

Conclusion

This compound and its 5-chloro derivative belong to a class of compounds with significant therapeutic potential. While the parent compound is primarily characterized as a fluorescent probe, its chloro-derivative is purported to act through multiple mechanisms, including the inhibition of COX-2 and the NF-κB pathway, and the activation of the Nrf2 pathway, positioning it as a potential anti-inflammatory and antioxidant agent. However, there is a clear need for primary, peer-reviewed research to substantiate these claims with quantitative data and detailed mechanistic studies. The representative protocols and contextual data provided in this guide offer a framework for researchers to systematically investigate these and other benzoxazole derivatives, paving the way for the potential development of novel therapeutics.

References

- 1. jocpr.com [jocpr.com]

- 2. Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. Buy 4-Amino-2-(5-chloro-1,3-benzoxazol-2-yl)phenol | 293737-93-6 [smolecule.com]

- 6. nano-ntp.com [nano-ntp.com]

- 7. Synthesis, in vitro COX-1/COX-2 inhibition testing and molecular docking study of novel 1,4-benzoxazine derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis and Antioxidant Properties of New Oxazole-5(4H)-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Effects of 3-Bromo-4,5-dihydroisoxazole Derivatives on Nrf2 Activation and Heme Oxygenase-1 Expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Activators of Nrf2 to Counteract Neurodegenerative Diseases | MDPI [mdpi.com]

- 13. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Biological Potential of 4-Amino-2-(1,3-benzoxazol-2-yl)phenol: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the biological activity of 4-Amino-2-(1,3-benzoxazol-2-yl)phenol, a fluorescent heterocyclic compound with documented applications in mycological studies. While specific research on this molecule is nascent, this document synthesizes the available information and explores its broader therapeutic potential by examining the well-established biological activities of the core benzoxazole and aminophenol scaffolds. This guide covers known applications, potential pharmacological activities including antimicrobial and anticancer effects, detailed experimental protocols for relevant biological assays, and visual representations of experimental workflows and potential signaling pathways.

Introduction to 4-Amino-2-(1,3-benzoxazol-2-yl)phenol

4-Amino-2-(1,3-benzoxazol-2-yl)phenol, identified by the CAS number 62129-02-6, is a member of the benzoxazole family of heterocyclic compounds. Structurally, it features a phenol ring substituted with both an amino group and a benzoxazole moiety. This unique combination of functional groups bestows upon it interesting physicochemical properties, most notably its fluorescence.

Currently, the primary documented application of 4-Amino-2-(1,3-benzoxazol-2-yl)phenol is as a fluorescent compound for the investigation of fungal cell walls.[1] It has been observed to induce morphological alterations in the conidia of certain fungi, such as the transfer and swelling of cellular contents.[1] This suggests a potential mechanism of action involving interaction with or disruption of the fungal cell wall, a critical structure for fungal viability. The benzoxazole ring is a key pharmacophore found in numerous compounds with a wide array of biological activities, including antimicrobial, anticancer, anti-inflammatory, and analgesic properties.[2][3][4][5][6] The aminophenol group is also a common feature in various bioactive molecules. Therefore, it is plausible that 4-Amino-2-(1,3-benzoxazol-2-yl)phenol may exhibit a broader spectrum of biological activities beyond its current application.

Known Biological Activity: Antifungal Properties

The established biological effect of 4-Amino-2-(1,3-benzoxazol-2-yl)phenol is its utility as a fluorescent probe in mycology.[1] Its intrinsic fluorescence allows for the visualization and study of fungal structures, particularly the cell wall. The compound has been noted to cause distinct morphological changes in fungal conidia, including the transfer and swelling of their contents, which can be observed using fluorescence and epifluorescence microscopy.[1] This suggests a direct or indirect interaction with the fungal cell envelope, potentially disrupting its integrity or signaling pathways associated with cell morphology.

dot

Caption: Interaction with Fungal Cell Wall

Potential Biological Activities of the Benzoxazole Scaffold

The benzoxazole nucleus is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological effects.[2][3][4][5][6] This suggests that 4-Amino-2-(1,3-benzoxazol-2-yl)phenol could possess similar activities.

Antimicrobial Activity

Numerous 2-substituted benzoxazole derivatives have demonstrated potent antibacterial and antifungal activities.[3][7][8] They can act against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[3] The mechanism of action for some of these compounds is believed to involve the inhibition of essential enzymes, such as DNA gyrase.[3]

Anticancer Activity

Benzoxazole analogs have been extensively investigated for their anticancer properties.[9][10][11] These compounds have shown cytotoxic effects against a variety of human cancer cell lines, including those of the breast, lung, and colon.[9][11] The proposed mechanisms of action are diverse and can include the inhibition of kinases, induction of apoptosis, and interference with DNA replication.

Anti-inflammatory and Analgesic Activity

Certain benzoxazole derivatives have been reported to possess anti-inflammatory and analgesic properties.[2][6] These effects are often attributed to the inhibition of enzymes involved in the inflammatory cascade, such as cyclooxygenases.

Quantitative Data on Related Benzoxazole Derivatives

The following tables summarize quantitative data on the biological activities of various benzoxazole derivatives as reported in the literature. This data provides a reference for the potential potency of 4-Amino-2-(1,3-benzoxazol-2-yl)phenol.

Table 1: Antimicrobial Activity of Selected Benzoxazole Derivatives

| Compound/Derivative | Target Organism | Activity (MIC in µg/mL) | Reference |

| 2-Aryl benzoxazoles | E. coli | Potent activity at 25 µg/mL | [3] |

| N-phenyl-1,3-benzoxazol-2-amine | S. aureus | Moderate activity | [3] |

| 2-(p-substituted-benzyl)-5-substituted-benzoxazoles | S. aureus, E. faecalis | 32 - 256 | [7] |

| Schiff's bases of 4-Benzoxazol-2-yl-phenylamine | B. subtilis, P. aeruginosa | Not specified, showed zone of inhibition | [8] |

Table 2: Anticancer Activity of Selected Benzoxazole Derivatives

| Compound/Derivative | Cancer Cell Line | Activity (IC50 in µM) | Reference |

| Naphtho[1,2-d][1][3]oxazole with chlorine atom | HeLa, P338, B16 | 2.18 - 2.89 | [9][10] |

| 2-(2-hydroxyphenyl)benzoxazole analogs | MCF-7, A549 | 5 - 20 | [9] |

| Tetrazole fused benzoxazoles | MCF-7, KB, Hop62, A-549 | Not specified, showed cytotoxicity | [11] |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the synthesis and biological evaluation of benzoxazole derivatives.

General Synthesis of 2-Substituted Benzoxazoles

A common method for the synthesis of 2-substituted benzoxazoles involves the condensation of an o-aminophenol with a carboxylic acid or its derivative.[2][12]

Materials:

-

o-aminophenol

-

Substituted benzoic acid

-

Polyphosphoric acid (PPA)

-

Methanol or Ethanol

-

Sodium bicarbonate solution

Procedure:

-

A mixture of o-aminophenol (1 equivalent) and the desired substituted benzoic acid (1 equivalent) is added to polyphosphoric acid.

-

The reaction mixture is heated at a temperature ranging from 150°C to 180°C for 3-5 hours, with constant stirring.

-

The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature and then poured into a beaker containing ice-cold water.

-

The precipitated solid is neutralized with a sodium bicarbonate solution.

-

The solid product is filtered, washed thoroughly with water, and dried.

-

The crude product is purified by recrystallization from a suitable solvent such as methanol or ethanol.

Antimicrobial Susceptibility Testing (Agar Diffusion Method)

This protocol is adapted from methodologies used for screening novel benzoxazole derivatives.[3]

Materials:

-

Bacterial and fungal strains

-

Mueller-Hinton agar (for bacteria) or Sabouraud dextrose agar (for fungi)

-

Test compound dissolved in a suitable solvent (e.g., DMSO)

-

Standard antibiotic and antifungal drugs (positive controls)

-

Sterile filter paper discs

-

Sterile swabs

Procedure:

-

Prepare and sterilize the agar medium and pour it into sterile Petri plates.

-

Inoculate the agar plates uniformly with the microbial suspension using a sterile swab.

-

Impregnate sterile filter paper discs with a known concentration of the test compound solution.

-

Place the impregnated discs on the surface of the inoculated agar plates.

-

Place discs with the standard antimicrobial drug and the solvent alone as positive and negative controls, respectively.

-

Incubate the bacterial plates at 37°C for 24 hours and the fungal plates at 28°C for 48-72 hours.

-

Measure the diameter of the zone of inhibition around each disc in millimeters.

In Vitro Anticancer Activity (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to measure cytotoxicity of potential anticancer agents.[11]

Materials:

-

Human cancer cell lines

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Test compound dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed the cancer cells in a 96-well plate at a specific density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours). Include untreated cells as a control.

-

After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance of the solution in each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Experimental Workflow and Signaling Pathway Visualization

dot

Caption: Synthesis and Screening Workflow

Conclusion

4-Amino-2-(1,3-benzoxazol-2-yl)phenol is a fluorescent molecule with a confirmed application in the study of fungal cell walls. While comprehensive biological data on this specific compound is limited, its core benzoxazole and aminophenol structures are well-represented in a multitude of pharmacologically active agents. The extensive research on related benzoxazole derivatives strongly suggests that 4-Amino-2-(1,3-benzoxazol-2-yl)phenol holds significant potential for a broader range of biological activities, including antimicrobial and anticancer effects. Further investigation into these potential therapeutic applications is warranted and could unveil novel lead compounds for drug discovery and development. The experimental protocols and workflows detailed in this guide provide a solid foundation for such future research endeavors.

References

- 1. 4-Amino-2-(1,3-benzoxazol-2-yl)phenol | 62129-02-6 | FA132654 [biosynth.com]

- 2. globalresearchonline.net [globalresearchonline.net]

- 3. Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Benzoxazole derivatives: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. jocpr.com [jocpr.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Cholinesterases Inhibition, Anticancer and Antioxidant Activity of Novel Benzoxazole and Naphthoxazole Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03871H [pubs.rsc.org]

- 12. Synthesis and In-Vivo Evaluation of Benzoxazole Derivatives as Promising Anti-Psoriatic Drugs for Clinical Use - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-Amino-2-benzooxazol-2-yl-phenol Derivatives: Synthesis and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, characterization, and biological significance of 4-Amino-2-benzooxazol-2-yl-phenol derivatives. This class of compounds has garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This document details synthetic methodologies, presents key quantitative data, and outlines experimental protocols to facilitate further research and development in this promising area.

Core Synthesis Strategies

The synthesis of the this compound core structure and its derivatives primarily relies on the condensation reaction between a substituted 2-aminophenol and a corresponding carboxylic acid or its derivative. Polyphosphoric acid (PPA) is a commonly employed cyclizing agent for this transformation, facilitating the formation of the benzoxazole ring at elevated temperatures.

A general synthetic route involves the reaction of 2,4-diaminophenol with a suitably substituted salicylic acid derivative in the presence of PPA. The amino group at position 4 of the phenol ring and the hydroxyl group at position 2 are key functionalities that can be further modified to generate a library of derivatives.

Alternative methods, such as microwave-assisted synthesis, have been explored to improve reaction efficiency, reduce reaction times, and often lead to higher yields. These greener chemistry approaches are becoming increasingly prevalent in the synthesis of heterocyclic compounds.

General Synthetic Workflow

The following diagram illustrates a typical workflow for the synthesis and subsequent biological evaluation of this compound derivatives.

The Emerging Potential of 4-Amino-2-(1,3-benzoxazol-2-yl)phenol in Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The benzoxazole scaffold is a prominent heterocyclic motif in medicinal chemistry, renowned for its diverse pharmacological activities. This technical guide focuses on the potential applications of a specific derivative, 4-Amino-2-(1,3-benzoxazol-2-yl)phenol, a compound of growing interest in drug discovery. While direct extensive research on this particular molecule is emerging, this document consolidates the current understanding of its synthesis, and predicted biological activities based on data from structurally related aminobenzoxazole analogues. This guide provides a comprehensive overview of its potential as an anticancer, antimicrobial, and enzyme-inhibiting agent, supported by detailed experimental protocols and visual representations of relevant signaling pathways and workflows. The information presented herein aims to serve as a foundational resource for researchers and drug development professionals interested in exploring the therapeutic promise of this and similar benzoxazole derivatives.

Introduction to the Benzoxazole Scaffold

Benzoxazoles are bicyclic aromatic compounds consisting of a benzene ring fused to an oxazole ring. This privileged scaffold is present in numerous natural products and synthetic molecules, exhibiting a wide array of biological activities.[1][2] The planar nature of the benzoxazole ring system allows for effective interaction with various biological targets, making it a valuable pharmacophore in the design of novel therapeutic agents.[3] Derivatives of benzoxazole have been reported to possess anticancer, antimicrobial, anti-inflammatory, antiviral, and enzyme-inhibitory properties.[1][4][5] The specific substitution patterns on the benzoxazole core play a crucial role in determining the compound's biological activity and target selectivity.

Synthesis of 4-Amino-2-(1,3-benzoxazol-2-yl)phenol

The synthesis of 4-Amino-2-(1,3-benzoxazol-2-yl)phenol can be achieved through the condensation of 2-aminophenol with a suitable carboxylic acid or its derivative. A general and efficient method involves the reaction of 2,4-diaminophenol with an appropriate benzoic acid derivative in the presence of a dehydrating agent or catalyst.

General Synthetic Pathway

A common approach to synthesizing 2-substituted benzoxazoles involves the condensation of a 2-aminophenol with a carboxylic acid, aldehyde, or ester. For the target molecule, 4-Amino-2-(1,3-benzoxazol-2-yl)phenol, a plausible synthetic route starts from 2,4-diaminophenol and a salicylic acid derivative.

Caption: General synthetic scheme for 4-Amino-2-(1,3-benzoxazol-2-yl)phenol.

Potential Applications in Medicinal Chemistry

Based on the extensive research on analogous aminobenzoxazole derivatives, 4-Amino-2-(1,3-benzoxazol-2-yl)phenol holds significant promise in several therapeutic areas.

Anticancer Activity

Numerous benzoxazole derivatives have demonstrated potent anticancer activity against a range of human cancer cell lines.[6][7] The proposed mechanisms of action often involve the inhibition of key enzymes and signaling pathways crucial for cancer cell proliferation, survival, and angiogenesis.

3.1.1. Inhibition of Tyrosine Kinases

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, a critical process for tumor growth and metastasis.[8] Several benzoxazole derivatives have been identified as potent inhibitors of VEGFR-2.[9] The aminobenzoxazole scaffold is considered a key pharmacophore for interacting with the ATP-binding site of the kinase domain.[6]

3.1.2. Modulation of mTOR Signaling Pathway

The mammalian target of rapamycin (mTOR) is a serine/threonine kinase that plays a central role in regulating cell growth, proliferation, and survival.[10][] Dysregulation of the mTOR signaling pathway is a common feature in many cancers.[12] Some benzoxazole derivatives have been shown to inhibit the mTOR pathway, leading to cell cycle arrest and apoptosis in cancer cells.[13][14]

Caption: Potential inhibition of the mTOR signaling pathway by 4-Amino-2-(1,3-benzoxazol-2-yl)phenol.

Antimicrobial Activity

The benzoxazole scaffold is also a recognized pharmacophore for the development of antimicrobial agents.[15][16] Derivatives have shown activity against a spectrum of Gram-positive and Gram-negative bacteria, as well as fungi.[17] The mechanism of action is often attributed to the inhibition of essential microbial enzymes or disruption of cell wall integrity.

3.2.1. Inhibition of NF-κB Signaling Pathway

Nuclear Factor-kappa B (NF-κB) is a transcription factor that plays a critical role in the inflammatory response and immune regulation.[18][19] Chronic activation of the NF-κB pathway is associated with various inflammatory diseases and some cancers.[20] Certain benzoxazole derivatives have been found to inhibit NF-κB activation, suggesting their potential as anti-inflammatory agents.[21]

Caption: Potential inhibition of the NF-κB signaling pathway.

Quantitative Data Summary

While specific quantitative data for 4-Amino-2-(1,3-benzoxazol-2-yl)phenol is limited in publicly available literature, the following tables summarize the reported activities of structurally similar aminobenzoxazole derivatives against various cancer cell lines and microbial strains. This data provides a valuable reference for predicting the potential potency of the title compound.

Table 1: Anticancer Activity of Aminobenzoxazole Derivatives

| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Aminobenzoxazole 1 | A549 (Lung) | 6.855 | [9] |

| Aminobenzoxazole 16 | MCF-7 (Breast) | 6.98 | [9] |

| Aminobenzoxazole 17 | MCF-7 (Breast) | 11.18 | [9] |

| Benzoxazole-pyrrolidinone 19 | SNB-75 (CNS) | 8.4 (nM) | [22] |

| Benzoxazole-pyrrolidinone 20 | SNB-75 (CNS) | 7.6 (nM) | [22] |

Table 2: Antimicrobial Activity of Benzoxazole Derivatives

| Compound ID | Microorganism | MIC (µg/mL) | Reference |

| Benzoxazole 4b | Staphylococcus aureus | 12.5 | [17] |

| Benzoxazole 4c | Staphylococcus aureus | 12.5 | [17] |

| Benzoxazole 5a | Pseudomonas aeruginosa | 25 | [17] |

| Benzoxazole 4c | Candida albicans | 12.5 | [17] |

Detailed Experimental Protocols

Synthesis Protocol: Microwave-Assisted Synthesis of Benzoxazole Derivatives

This protocol describes a general and efficient method for synthesizing benzoxazole derivatives using microwave irradiation.

Caption: Workflow for microwave-assisted synthesis of benzoxazoles.

Materials:

-

2-Aminophenol derivative (1.0 mmol)

-

Aromatic aldehyde (1.0 mmol)

-

Potassium carbonate (K₂CO₃) (1.0 mmol)

-

Iodine (I₂) (1.0 mmol)

-

Microwave reactor

-

Sodium thiosulfate (Na₂S₂O₃) solution

-

Ethyl acetate

-

Saturated sodium chloride solution (brine)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a microwave process vial, combine the 2-aminophenol derivative, aromatic aldehyde, potassium carbonate, and iodine.

-

Seal the vial and place it in the microwave reactor.

-

Irradiate the mixture at a specified temperature and time (e.g., 120°C for 10 minutes).[23]

-

After the reaction is complete, allow the vial to cool to room temperature.

-

Add a saturated aqueous solution of sodium thiosulfate to quench excess iodine.

-

Extract the product with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization or column chromatography on silica gel.

Biological Assay Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[2][24][25]

Caption: Workflow for the MTT cytotoxicity assay.

Materials:

-

Human cancer cell line of interest

-

Complete cell culture medium

-

96-well plates

-

4-Amino-2-(1,3-benzoxazol-2-yl)phenol (or derivative)

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

Microplate reader

Procedure:

-

Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of the test compound in the culture medium.

-

Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a no-treatment control.

-

Incubate the plate for the desired period (e.g., 48 or 72 hours).

-

Add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C.[23]

-

Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.[2]

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).[26]

Biochemical Assay Protocol: VEGFR-2 Kinase Assay

This assay measures the ability of a compound to directly inhibit the enzymatic activity of the VEGFR-2 kinase.[8][27][28]

Materials:

-

Recombinant human VEGFR-2 kinase

-

Kinase buffer

-

ATP

-

Substrate (e.g., a synthetic peptide)

-

Test compound

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay)

-

Microplate reader

Procedure:

-

Prepare serial dilutions of the test compound.

-

In a microplate, add the kinase buffer, VEGFR-2 enzyme, and the test compound at various concentrations.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).[8]

-

Stop the reaction and add the detection reagent according to the manufacturer's instructions.

-

Measure the signal (e.g., luminescence) using a microplate reader.

-

Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control and determine the IC₅₀ value.[8]

Conclusion and Future Directions

4-Amino-2-(1,3-benzoxazol-2-yl)phenol represents a promising scaffold for the development of novel therapeutic agents. Based on the extensive research on related aminobenzoxazole derivatives, this compound is predicted to exhibit significant anticancer and antimicrobial activities. The potential mechanisms of action, including the inhibition of key signaling pathways like VEGFR-2, mTOR, and NF-κB, warrant further investigation.

Future research should focus on the comprehensive biological evaluation of 4-Amino-2-(1,3-benzoxazol-2-yl)phenol to determine its specific IC₅₀ and MIC values against a broad panel of cancer cell lines and microbial strains. Further structure-activity relationship (SAR) and quantitative structure-activity relationship (QSAR) studies will be crucial for optimizing the lead compound to enhance its potency, selectivity, and pharmacokinetic properties.[29] The detailed protocols and conceptual frameworks provided in this guide offer a solid foundation for initiating and advancing research into the therapeutic potential of this intriguing molecule.

References

- 1. bpsbioscience.com [bpsbioscience.com]

- 2. bds.berkeley.edu [bds.berkeley.edu]

- 3. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03871H [pubs.rsc.org]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. Identification and biological assessment of amino benzoxazole derivatives as KDR inhibitors and potential anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. assaygenie.com [assaygenie.com]

- 12. dergipark.org.tr [dergipark.org.tr]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Synthesis and microbiological activity of some novel 5- or 6-methyl-2-(2,4-disubstituted phenyl) benzoxazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. creative-diagnostics.com [creative-diagnostics.com]

- 19. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 20. [PDF] NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? | Semantic Scholar [semanticscholar.org]

- 21. selleckchem.com [selleckchem.com]

- 22. Analgesic and Anticancer Activity of Benzoxazole Clubbed 2-Pyrrolidinones as Novel Inhibitors of Monoacylglycerol Lipase - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Solvent free, microwave-assisted synthesis and cytotoxicity evaluation of benzoxazole derivatives | VNUHCM Journal of Science and Technology Development [stdj.scienceandtechnology.com.vn]

- 24. MTT assay protocol | Abcam [abcam.com]

- 25. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 26. researchgate.net [researchgate.net]

- 27. bio-protocol.org [bio-protocol.org]

- 28. dovepress.com [dovepress.com]

- 29. In silico studies of a novel scaffold of benzoxazole derivatives as anticancer agents by 3D-QSAR, molecular docking and molecular dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Profile of 4-Amino-2-(1,3-benzoxazol-2-yl)phenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the current understanding of the in vitro biological activities of 4-Amino-2-(1,3-benzoxazol-2-yl)phenol. While direct experimental data for this specific molecule is limited in publicly available literature, this document synthesizes information from studies on structurally analogous compounds, particularly 4-Amino-2-(5-chloro-1,3-benzoxazol-2-yl)phenol, to project its potential pharmacological profile. This guide covers putative mechanisms of action, including antioxidant and anti-inflammatory effects, and explores its potential modulation of key cellular signaling pathways such as Nrf2 and NF-κB. Detailed, generalized experimental protocols for evaluating these activities in vitro are provided, alongside visual representations of the implicated signaling pathways to facilitate further research and drug development efforts.

Introduction

4-Amino-2-(1,3-benzoxazol-2-yl)phenol belongs to the benzoxazole class of heterocyclic compounds, a scaffold known to be present in a variety of biologically active molecules with a wide range of therapeutic properties, including antimicrobial, antiviral, antioxidant, and antitumor effects. The unique structural arrangement of an aminophenol moiety linked to a benzoxazole core suggests a potential for diverse pharmacological activities. This document serves as a technical resource for researchers interested in the in vitro evaluation of this compound.

Putative Biological Activities and Mechanism of Action

Direct in vitro studies on 4-Amino-2-(1,3-benzoxazol-2-yl)phenol are not extensively reported. However, research on the closely related analogue, 4-Amino-2-(5-chloro-1,3-benzoxazol-2-yl)phenol, provides valuable insights into its likely biological functions.

Antioxidant Activity

The aminophenol and benzoxazole moieties suggest that 4-Amino-2-(1,3-benzoxazol-2-yl)phenol may possess significant antioxidant properties. The chloro-analogue has been shown to interact with enzymes involved in the oxidative stress response, such as catalase and superoxide dismutase, suggesting a capacity to mitigate cellular damage from reactive oxygen species (ROS).

Anti-inflammatory Activity

The compound is predicted to exhibit anti-inflammatory effects. The chloro-derivative has been found to inhibit cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade responsible for the synthesis of pro-inflammatory mediators like prostaglandins.

Modulation of Signaling Pathways

Studies on 4-Amino-2-(5-chloro-1,3-benzoxazol-2-yl)phenol indicate that it may influence critical cellular signaling pathways:

-

Nrf2 Pathway Activation: The compound may activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Under conditions of oxidative stress, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), leading to the upregulation of a suite of antioxidant and cytoprotective genes.

-

NF-κB Pathway Inhibition: It is also postulated to inhibit the Nuclear Factor-kappa B (NF-κB) pathway, a central regulator of inflammatory responses. Inhibition of NF-κB would lead to a downregulation of pro-inflammatory cytokines and other inflammatory mediators.

Quantitative Data Summary

As of the last update, specific quantitative in vitro data (e.g., IC₅₀, EC₅₀) for 4-Amino-2-(1,3-benzoxazol-2-yl)phenol is not available in the public domain. The following table is provided as a template for researchers to populate as data becomes available. For context, data for the related compound 4-Amino-2-(5-chloro-1,3-benzoxazol-2-yl)phenol would be inserted here when found in literature.

| Assay Type | Target/Endpoint | Test System | Result (e.g., IC₅₀) | Reference |

| Antioxidant Activity | DPPH Radical Scavenging | Cell-free | Data not available | |

| ABTS Radical Scavenging | Cell-free | Data not available | ||

| Anti-inflammatory | COX-2 Enzyme Inhibition | Cell-free/Cell-based | Data not available | |

| Signaling Pathway | Nrf2 Activation | Reporter Assay | Data not available | |

| NF-κB Inhibition | Reporter Assay | Data not available |

Experimental Protocols

The following are detailed, generalized protocols for key in vitro experiments to characterize the biological activity of 4-Amino-2-(1,3-benzoxazol-2-yl)phenol.

DPPH Radical Scavenging Assay (Antioxidant Activity)

Principle: This assay measures the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, thus neutralizing it. This is observed as a change in color from purple to yellow, which is quantified spectrophotometrically.

Methodology:

-

Reagent Preparation:

-

Prepare a stock solution of 4-Amino-2-(1,3-benzoxazol-2-yl)phenol in a suitable solvent (e.g., DMSO or ethanol).

-

Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

-

-

Assay Procedure:

-

In a 96-well plate, add 100 µL of various concentrations of the test compound.

-

Add 100 µL of the DPPH solution to each well.

-

Include a positive control (e.g., Ascorbic acid or Trolox) and a blank (solvent + DPPH).

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

-

Data Analysis:

-

Measure the absorbance at 517 nm using a microplate reader.

-

Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_blank - Abs_sample) / Abs_blank] * 100

-

Determine the IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) by plotting the percentage of inhibition against the compound concentration.

-

COX-2 Inhibition Assay (Anti-inflammatory Activity)

Principle: This assay determines the ability of a compound to inhibit the peroxidase activity of the COX-2 enzyme. The peroxidase activity is monitored by the oxidation of a chromogenic substrate.

Methodology:

-

Reagent Preparation:

-

Reconstitute purified human or ovine COX-2 enzyme in the provided assay buffer.

-

Prepare a stock solution of 4-Amino-2-(1,3-benzoxazol-2-yl)phenol in DMSO.

-

Prepare the substrate solution (e.g., arachidonic acid) and the chromogenic probe solution.

-

-

Assay Procedure:

-

In a 96-well plate, add the assay buffer, heme, and the test compound at various concentrations.

-

Add the COX-2 enzyme to each well and incubate for a short period (e.g., 10 minutes) at 37°C to allow for inhibitor binding.

-

Initiate the reaction by adding the arachidonic acid substrate.

-

Add the chromogenic probe.

-

Incubate for a defined time (e.g., 5-10 minutes) at 37°C.

-

-

Data Analysis:

-

Measure the absorbance or fluorescence at the appropriate wavelength using a microplate reader.

-

Calculate the percentage of COX-2 inhibition relative to a vehicle control.

-

Determine the IC₅₀ value by plotting the percentage of inhibition against the compound concentration.

-

Nrf2/ARE Reporter Gene Assay (Signaling Pathway Modulation)

Principle: This cell-based assay utilizes a reporter gene (e.g., luciferase or β-lactamase) under the control of the Antioxidant Response Element (ARE). Activation of the Nrf2 pathway leads to the expression of the reporter gene, which can be quantified.

Methodology:

-

Cell Culture and Transfection:

-

Culture a suitable cell line (e.g., HepG2) that has been stably transfected with an ARE-reporter construct.

-

-

Assay Procedure:

-

Seed the cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of 4-Amino-2-(1,3-benzoxazol-2-yl)phenol for a specified period (e.g., 18-24 hours).

-

Include a known Nrf2 activator as a positive control (e.g., sulforaphane).

-

-

Data Analysis:

-

Lyse the cells and measure the reporter gene activity (e.g., luminescence for luciferase) using a plate reader.

-

Normalize the reporter activity to cell viability (e.g., using a parallel MTT or CellTiter-Glo assay).

-

Express the results as fold activation relative to the vehicle-treated control.

-

NF-κB Reporter Gene Assay (Signaling Pathway Modulation)

Principle: Similar to the Nrf2 assay, this assay uses a reporter gene driven by an NF-κB response element. Inhibition of the NF-κB pathway is measured as a decrease in reporter gene expression following stimulation with an activator (e.g., TNF-α or LPS).

Methodology:

-

Cell Culture and Transfection:

-

Use a cell line (e.g., HEK293 or THP-1) stably transfected with an NF-κB-reporter construct.

-

-

Assay Procedure:

-

Seed the cells in a 96-well plate.

-

Pre-treat the cells with various concentrations of 4-Amino-2-(1,3-benzoxazol-2-yl)phenol for 1-2 hours.

-

Stimulate the cells with an NF-κB activator (e.g., TNF-α at 10 ng/mL).

-

Incubate for an appropriate time (e.g., 6-8 hours).

-

-

Data Analysis:

-

Measure the reporter gene activity.

-

Calculate the percentage of inhibition of NF-κB activity compared to the stimulated control.

-

Determine the IC₅₀ value for the inhibition of NF-κB signaling.

-

Visualized Signaling Pathways and Workflows

The following diagrams illustrate the putative signaling pathways modulated by 4-Amino-2-(1,3-benzoxazol-2-yl)phenol and a general experimental workflow for its in vitro characterization.

Caption: Putative Nrf2 activation pathway by 4-Amino-2-(1,3-benzoxazol-2-yl)phenol.

Caption: Putative NF-κB inhibition pathway by 4-Amino-2-(1,3-benzoxazol-2-yl)phenol.

Caption: General experimental workflow for in vitro characterization.

Conclusion and Future Directions

While direct experimental evidence is currently sparse, the structural characteristics of 4-Amino-2-(1,3-benzoxazol-2-yl)phenol and data from its close analogues strongly suggest a promising profile as an antioxidant and anti-inflammatory agent, potentially acting through the modulation of the Nrf2 and NF-κB signaling pathways. The experimental protocols and conceptual frameworks provided in this guide are intended to serve as a robust starting point for researchers to systematically investigate the in vitro pharmacology of this compound. Future studies should focus on generating quantitative data for the activities proposed herein and expanding the investigation to other relevant endpoints, such as anti-cancer and antimicrobial activities, to fully elucidate the therapeutic potential of this benzoxazole derivative.

The Synthetic Versatility of 4-Amino-2-(1,3-benzoxazol-2-yl)phenol: A Technical Guide for Organic Synthesis and Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of 4-Amino-2-(1,3-benzoxazol-2-yl)phenol, a key intermediate in organic synthesis. This document details its synthesis, chemical properties, and its emerging role in medicinal chemistry, particularly in the modulation of critical signaling pathways.

Chemical Profile and Properties

4-Amino-2-(1,3-benzoxazol-2-yl)phenol, with the molecular formula C₁₃H₁₀N₂O₂, is a member of the benzoxazole family of heterocyclic compounds.[1][2] Benzoxazoles are recognized for their broad spectrum of biological activities, making them privileged structures in drug discovery.[2]

| Property | Value | Reference |

| Molecular Formula | C₁₃H₁₀N₂O₂ | [1] |

| Molecular Weight | 226.23 g/mol | [1] |

| CAS Number | 62129-02-6 | [1] |

| Appearance | White to light yellow solid | [3] |

| Solubility | Insoluble in water | [3] |

Synthesis of 4-Amino-2-(1,3-benzoxazol-2-yl)phenol

The primary synthetic route to 4-Amino-2-(1,3-benzoxazol-2-yl)phenol involves the condensation of 2-aminophenol with 5-aminosalicylic acid. This reaction is a cornerstone for the formation of the benzoxazole ring system.

Experimental Protocol: Condensation of 2-Aminophenol and 5-Aminosalicylic Acid

This protocol is based on established methods for the synthesis of 2-substituted benzoxazoles.[4][5]

Materials:

-

2-Aminophenol

-

5-Aminosalicylic acid

-

Polyphosphoric acid (PPA) or a suitable dehydrating agent/catalyst

-

Ethanol or other suitable solvent for purification

-

Sodium bicarbonate solution (saturated)

-

Ethyl acetate

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine equimolar amounts of 2-aminophenol and 5-aminosalicylic acid.

-

Reaction: Add polyphosphoric acid as both a solvent and a catalyst. Heat the mixture to 200°C with continuous stirring for 4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature. Carefully quench the reaction by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

-

Extraction: Extract the product from the aqueous mixture with ethyl acetate.

-

Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) or by recrystallization from a solvent like ethanol to yield the pure 4-Amino-2-(1,3-benzoxazol-2-yl)phenol.

| Reactants | Reaction Conditions | Yield | Reference |

| 2-Aminophenol, 5-Aminosalicylic Acid | 200°C, 4 hours | 75% | [6] |

General Synthetic Workflow

Synthetic workflow for 4-Amino-2-(1,3-benzoxazol-2-yl)phenol.

Role in Modulating Signaling Pathways

Benzoxazole derivatives have been shown to modulate key cellular signaling pathways, including the Nrf2 and NF-κB pathways. While specific studies on 4-Amino-2-(1,3-benzoxazol-2-yl)phenol are emerging, the activity of structurally similar compounds provides valuable insights into its potential therapeutic applications.

Nrf2 Signaling Pathway Activation

The Nrf2 pathway is a primary regulator of cellular defense against oxidative stress.[7] Electrophilic compounds, including some benzoxazole derivatives, can activate this pathway, leading to the expression of antioxidant and detoxification genes.[8][9]

Activation of the Nrf2 signaling pathway by benzoxazole derivatives.

NF-κB Signaling Pathway Inhibition

The NF-κB pathway is a central regulator of inflammation.[6] Its dysregulation is implicated in numerous chronic diseases.[6] Certain small molecules, including benzoxazole derivatives, have been shown to inhibit this pathway, thereby exerting anti-inflammatory effects.[10][11]

Inhibition of the NF-κB signaling pathway by benzoxazole derivatives.

Applications in Organic Synthesis

4-Amino-2-(1,3-benzoxazol-2-yl)phenol serves as a versatile intermediate for the synthesis of more complex molecules. The amino and phenol functionalities provide reactive sites for further elaboration, enabling the construction of a diverse library of benzoxazole-containing compounds for various applications, including pharmaceuticals, agrochemicals, and materials science.[2] The benzoxazole core itself is a key pharmacophore found in numerous FDA-approved drugs.[2]

Conclusion

4-Amino-2-(1,3-benzoxazol-2-yl)phenol is a valuable building block in organic synthesis with significant potential in drug discovery. Its straightforward synthesis and the biological relevance of the benzoxazole scaffold make it an attractive target for further investigation. The ability of related compounds to modulate the Nrf2 and NF-κB pathways highlights the potential for developing novel therapeutics for a range of diseases characterized by oxidative stress and inflammation. This guide provides a foundational understanding for researchers to explore the full potential of this important chemical intermediate.

References

- 1. biosynth.com [biosynth.com]

- 2. jocpr.com [jocpr.com]

- 3. globalresearchonline.net [globalresearchonline.net]

- 4. benchchem.com [benchchem.com]

- 5. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Nrf2-Antioxidant Response Element Signaling Pathway and Its Activation by Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Activation of anti-oxidant Nrf2 signaling by substituted trans stilbenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. Inhibition of NF-κB signaling unveils novel strategies to overcome drug resistance in cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Physicochemical Landscape of 4-Amino-2-benzooxazol-2-yl-phenol: A Technical Guide to Solubility and Stability

For Immediate Release

This guide serves as a critical resource, furnishing detailed experimental protocols for determining the solubility and stability of 4-Amino-2-benzooxazol-2-yl-phenol, thereby empowering researchers to generate the precise data necessary for their work.

Physicochemical Properties and Analog Analysis

This compound is a molecule that combines the structural features of an aminophenol and a 2-phenylbenzoxazole. An understanding of these parent structures provides a foundational perspective on its likely physicochemical behavior.

-

Aminophenols : The aminophenol moiety, specifically the 4-aminophenol isomer, is known to be moderately soluble in alcohols and can be recrystallized from hot water.[1] However, 2- and 4-aminophenols are susceptible to oxidation, which can lead to coloration and degradation of the compound.[2]

-

Benzoxazoles : The benzoxazole ring system, particularly 2-phenylbenzoxazole, is generally characterized by its low solubility in water.[3] Derivatives of 2-(2'-hydroxyphenyl)benzoxazole are noted for their stability and are often soluble in organic solvents such as ethanol and dimethyl sulfoxide (DMSO).[4] The solubility of these compounds can be pH-dependent, with increased solubility in alkaline conditions due to the deprotonation of the phenolic hydroxyl group.[4]

Based on this, it is anticipated that this compound will exhibit limited aqueous solubility but will be soluble in polar organic solvents. Its stability is likely to be influenced by factors such as pH, light, and the presence of oxidizing agents, primarily due to the reactive aminophenol group.

Solubility Profile: A Predictive Overview and Experimental Protocol

While quantitative solubility data for this compound is not currently available, a qualitative prediction can be made based on its structural components.

Table 1: Predicted Qualitative Solubility of this compound

| Solvent Class | Predicted Solubility | Rationale |

| Aqueous Buffers | Low | The hydrophobic benzoxazole and phenyl rings likely dominate, leading to poor water solubility. |

| Polar Protic Solvents | Moderate to High | The amino and hydroxyl groups should allow for hydrogen bonding with solvents like ethanol and methanol. |

| Polar Aprotic Solvents | High | Solvents like DMSO and DMF are expected to be effective due to their polarity and ability to solvate the molecule. |

| Nonpolar Solvents | Low | The polar functional groups will likely hinder solubility in solvents such as hexane and toluene. |

To determine the precise solubility, the following detailed experimental protocol is recommended.

Experimental Protocol: Equilibrium Solubility Determination via Shake-Flask Method

This method is a widely accepted approach for determining the thermodynamic solubility of a compound.[2][5]

Materials:

-

This compound

-

Selected solvents (e.g., Water, pH 7.4 Phosphate Buffer, Ethanol, Methanol, Acetonitrile, DMSO, etc.)

-

Scintillation vials or glass flasks with screw caps

-

Orbital shaker or wrist-action shaker in a temperature-controlled environment

-

Centrifuge

-

Syringe filters (0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

Procedure:

-

Add an excess amount of this compound to a vial containing a known volume of the desired solvent. The excess solid should be clearly visible.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitate for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached.

-

After the equilibration period, allow the vials to stand to let the excess solid settle.

-

Carefully withdraw a sample of the supernatant and filter it through a 0.22 µm syringe filter to remove any undissolved particles.

-

Dilute the filtrate with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of the dissolved compound using a validated HPLC-UV or UV-Vis spectrophotometry method.

-

Perform the experiment in triplicate for each solvent.

References

In-Depth Technical Guide: 4-Amino-2-(1,3-benzoxazol-2-yl)phenol (CAS Number 62129-02-6)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the properties and uses of 4-Amino-2-(1,3-benzoxazol-2-yl)phenol (4A-BOP), CAS Number 62129-02-6. This compound is a fluorescent molecule primarily utilized in the study of fungal cell walls. This document collates available data on its chemical and physical properties, proposes a likely synthetic pathway, and outlines a general protocol for its application in fungal cell wall imaging. Due to the limited availability of detailed experimental data in publicly accessible literature, this guide also highlights areas where further research is required to fully characterize this compound.

Chemical and Physical Properties

4-Amino-2-(1,3-benzoxazol-2-yl)phenol, hereafter referred to as 4A-BOP, is a heterocyclic aromatic compound. Its structure features a benzoxazole core attached to an aminophenol moiety. This combination of functional groups is likely responsible for its fluorescent properties.

| Property | Value | Source |

| CAS Number | 62129-02-6 | N/A |

| Molecular Formula | C₁₃H₁₀N₂O₂ | |

| Molecular Weight | 226.23 g/mol | |

| Appearance | Solid (predicted) | N/A |

| Melting Point | 173-175 °C | N/A |

| Boiling Point (Predicted) | 425.3 ± 35.0 °C | N/A |

| Density (Predicted) | 1.366 ± 0.06 g/cm³ | N/A |

| pKa (Predicted) | 8.86 ± 0.43 | N/A |

| SMILES | C1=CC=C2C(=C1)N=C(O2)C3=C(C=CC(=C3)N)O | |

| InChI | InChI=1S/C13H10N2O2/c14-8-5-6-11(16)9(7-8)13-15-10-3-1-2-4-12(10)17-13/h1-7,16H,14H2 | N/A |

Note: Much of the physicochemical data beyond the basic molecular formula and weight are predicted values and await experimental verification.

Synthesis

A likely precursor for 4A-BOP would be 2,4-diaminophenol and 2-hydroxybenzoic acid (salicylic acid) or one of its activated forms (e.g., acid chloride, ester). The reaction typically proceeds via cyclization, often under acidic conditions and with heating.

Caption: Proposed synthetic pathway for 4A-BOP.

Generalized Experimental Protocol for Benzoxazole Synthesis:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the o-aminophenol derivative (1 equivalent) in a suitable solvent (e.g., ethanol, toluene, or a high-boiling point solvent like xylene).

-

Addition of Reagents: Add the carboxylic acid derivative (1-1.2 equivalents) and a catalyst if required. Common catalysts include polyphosphoric acid (PPA), mineral acids, or Lewis acids.

-

Reaction Conditions: Heat the reaction mixture to reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature. If a solid precipitates, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.

-

Purification: The crude product is then purified, typically by recrystallization from a suitable solvent or by column chromatography on silica gel.

Note: This is a generalized protocol, and the specific conditions (solvent, temperature, catalyst, and reaction time) would need to be optimized for the synthesis of 4A-BOP.

Analytical Data

Specific analytical data such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectra for 4A-BOP are not available in the reviewed literature. For researchers synthesizing this compound, standard analytical techniques should be employed for characterization.

Uses in Research